

# Biophysical Properties of Thalidomide-4-O-C3-NH2 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Thalidomide-4-O-C3-NH2*  
*hydrochloride*

Cat. No.: *B12417012*

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Disclaimer: Specific, experimentally determined biophysical data for **Thalidomide-4-O-C3-NH2 hydrochloride** is not extensively available in the public domain. This technical guide provides a comprehensive overview based on the properties of its parent compound, thalidomide, and its well-characterized derivatives. The experimental protocols and signaling pathways described herein are representative of the methodologies used for similar molecules and serve as a foundational resource for researchers, scientists, and drug development professionals.

**Thalidomide-4-O-C3-NH2 hydrochloride** is a synthetic ligand designed for use in Proteolysis Targeting Chimeras (PROTACs). It incorporates the core structure of thalidomide, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and features a 3-carbon alkoxy linker with a terminal amine group for conjugation to a target protein ligand. As a crucial component in many PROTACs, understanding its biophysical properties and interaction with CRBN is essential for the development of effective protein degraders.

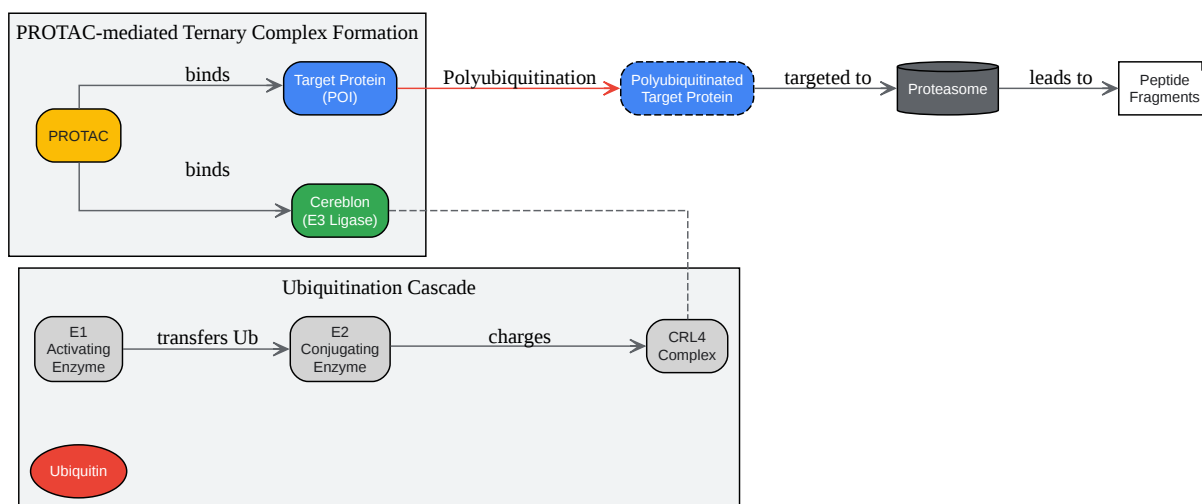
## Physicochemical and Biophysical Data

Quantitative biophysical data for **Thalidomide-4-O-C3-NH2 hydrochloride** is limited. However, by examining the parent molecule, thalidomide, and its renowned derivatives, lenalidomide and pomalidomide, we can infer the expected binding affinity range and key physicochemical characteristics. The core thalidomide moiety is responsible for the interaction with Cereblon, and modifications at the 4-position of the phthalimide ring are generally not expected to drastically alter this primary binding affinity.

Property	Thalidomide-4-O-C3-NH2 hydrochloride	Thalidomide	Lenalidomide	Pomalidomide
Molecular Formula	C <sub>16</sub> H <sub>18</sub> ClN <sub>3</sub> O <sub>4</sub>	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	351.79 g/mol	258.23 g/mol	259.26 g/mol	273.24 g/mol
CAS Number	2357110-84-8	50-35-1	191732-72-6	19171-19-8
Binding Affinity to Cereblon (Kd)	Not Reported	~250 nM[1]	~178 nM[1]	~157 nM[1]
Appearance	Reported as a solid	Needles or white powder[2]	Off-white solid	White to off-white solid
Solubility	Not Reported	Sparingly soluble in aqueous buffers; soluble in DMSO (~12 mg/mL)[3]	Soluble in DMSO	Soluble in DMSO

## Signaling Pathway

Thalidomide and its derivatives function by binding to Cereblon (CRBN), which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome. In the context of a PROTAC, the thalidomide-based ligand recruits CRBN, while the other end of the PROTAC molecule binds to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.



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Caption: PROTAC-induced protein degradation pathway.

## Experimental Protocols

The following are detailed, representative protocols for key biophysical assays used to determine the binding affinity of small molecules like **Thalidomide-4-O-C3-NH2 hydrochloride** to their protein targets.

## Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.

Methodology:

- Immobilization:
  - Recombinant human Cereblon (CRBN), often the thalidomide-binding domain (TBD), is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
  - The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - A solution of CRBN in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
  - Remaining active sites are deactivated with an injection of ethanolamine-HCl.
- Binding Analysis:
  - A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
  - **Thalidomide-4-O-C3-NH2 hydrochloride** is serially diluted in the running buffer to create a concentration series (e.g., 0.1 nM to 1  $\mu$ M).
  - Each concentration is injected over the immobilized CRBN surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the chip.
  - The change in the SPR signal (measured in response units, RU) is monitored in real-time.
- Data Analysis:
  - The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
  - The association ( $k_{on}$ ) and dissociation ( $k_{off}$ ) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
  - The equilibrium dissociation constant ( $K_d$ ) is calculated as  $k_{off}/k_{on}$ .

## Isothermal Titration Calorimetry (ITC)

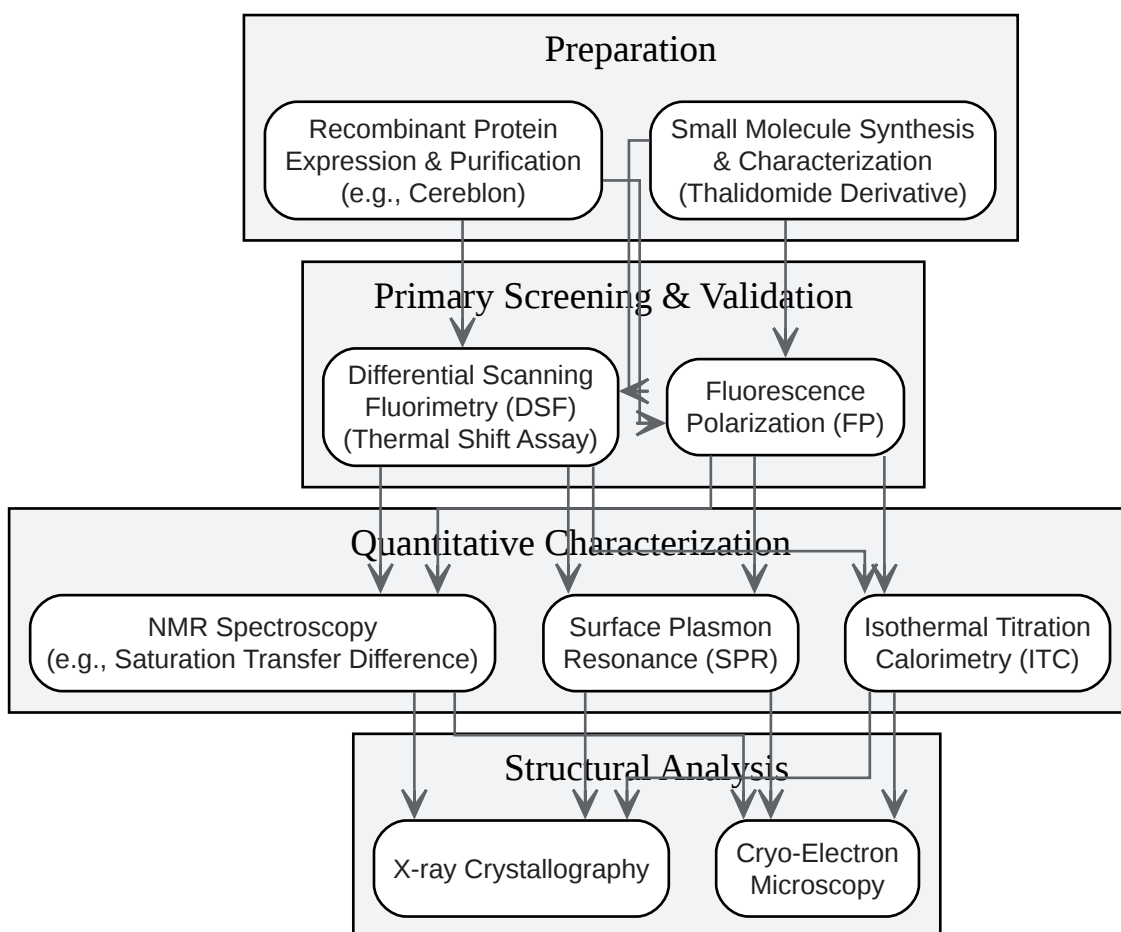
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ).

### Methodology:

- Sample Preparation:
  - Recombinant CRBN is dialyzed extensively against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
  - **Thalidomide-4-O-C3-NH<sub>2</sub> hydrochloride** is dissolved in the final dialysis buffer.
  - The concentrations of the protein and the ligand are precisely determined.
- Titration:
  - The sample cell of the calorimeter is filled with the CRBN solution (e.g., 10-20  $\mu$ M).
  - The injection syringe is filled with a concentrated solution of the thalidomide derivative (e.g., 100-200  $\mu$ M).
  - A series of small, sequential injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25 °C).
  - The heat change associated with each injection is measured.
- Data Analysis:
  - The heat of dilution is corrected for by injecting the ligand into the buffer alone.
  - The corrected heat per injection is plotted against the molar ratio of ligand to protein.
  - The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine  $K_d$ ,  $n$ , and  $\Delta H$ .

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the binding of a small molecule ligand to its target protein.



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Caption: Workflow for biophysical characterization.

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